molecular formula C13H8F3NO5S B2963642 Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate CAS No. 252026-98-5

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate

Cat. No.: B2963642
CAS No.: 252026-98-5
M. Wt: 347.26
InChI Key: SSKWXCRKPVQCCM-UHFFFAOYSA-N
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Description

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H8F3NO5S It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with thiophene-2-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or thiophene rings .

Scientific Research Applications

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenoxy ring, along with a thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKWXCRKPVQCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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